N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Description

Chemical Naming and Structural Characteristics

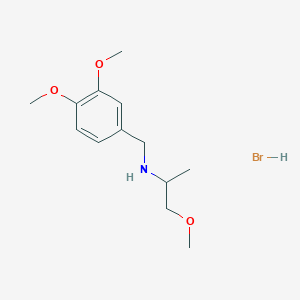

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide exhibits a complex molecular structure that can be systematically described through its International Union of Pure and Applied Chemistry nomenclature and chemical identifiers. The parent compound, without the hydrobromide counterion, is documented in chemical databases with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 grams per mole. The compound's systematic name reflects its structural composition, which includes a 3,4-dimethoxybenzyl group connected to a 1-methoxy-2-propanamine backbone through a nitrogen bridge.

The structural characteristics of this compound are defined by several key molecular features that contribute to its chemical and biological properties. The benzyl portion contains two methoxy groups positioned at the 3- and 4-positions of the aromatic ring, creating a substitution pattern that significantly influences the compound's electronic properties and potential biological interactions. The propanamine chain incorporates an additional methoxy group at the 1-position, further modifying the molecule's pharmacological profile and chemical reactivity.

Chemical identification systems have assigned specific identifiers to facilitate accurate compound recognition and database searches. The Chemical Abstracts Service registry number 137071-61-5 uniquely identifies the parent compound. The International Chemical Identifier key QNMAKJPRKQTXCB-UHFFFAOYSA-N provides a standardized string representation of the molecular structure. The Simplified Molecular Input Line Entry System representation CC(COC)NCC1=CC(=C(C=C1)OC)OC describes the compound's connectivity pattern.

The three-dimensional molecular architecture reveals important stereochemical considerations that influence the compound's biological activity. The presence of a chiral center at the 2-position of the propanamine chain introduces stereoisomerism, which can significantly affect the compound's interaction with biological targets. The methoxy substituents contribute to the molecule's overall polarity and hydrogen bonding capacity, factors that are crucial for determining solubility characteristics and membrane permeability properties.

Structural analysis indicates that the compound contains multiple rotatable bonds, specifically seven rotatable bonds according to computational predictions. This molecular flexibility allows for conformational changes that may be important for binding to biological receptors or enzymes. The compound's electronic structure is further characterized by the presence of three oxygen atoms that serve as hydrogen bond acceptors, while the nitrogen atom can function as both a hydrogen bond donor and acceptor depending on protonation state.

Research Background and Academic Significance

The academic significance of this compound stems from its structural relationship to biologically active phenethylamine derivatives and its potential applications in medicinal chemistry research. This compound belongs to a broader class of dimethoxyphenethylamine derivatives that have been extensively studied for their neuropharmacological properties and therapeutic potential. The specific substitution pattern present in this molecule has attracted research attention due to its similarity to naturally occurring neurotransmitters and its potential for selective biological activity.

Research investigations into related dimethoxybenzyl compounds have revealed significant structure-activity relationships that inform the design of novel therapeutic agents. Studies examining compounds with similar structural frameworks have demonstrated interactions with various receptor systems, including adrenergic and dopaminergic pathways. The presence of methoxy groups at the 3- and 4-positions of the benzyl ring has been shown to influence receptor binding affinity and selectivity, making this substitution pattern particularly valuable for pharmaceutical development.

The synthetic accessibility of this compound has been demonstrated through various synthetic methodologies documented in the literature. The typical synthetic approach involves nucleophilic substitution reactions between appropriately substituted benzyl halides and methoxypropanamine derivatives. These synthetic routes have been optimized to achieve high yields and purity, making the compound accessible for research applications and structure-activity relationship studies.

Chemical databases and research repositories have documented numerous synthetic analogs and structural variants of this compound, indicating its importance as a chemical scaffold for drug discovery efforts. The compound's presence in multiple chemical supplier catalogs and research databases reflects its utility as a building block for more complex molecular structures and its value in pharmaceutical research programs. The availability of detailed spectroscopic data, including nuclear magnetic resonance and mass spectrometry characterization, supports its use in analytical method development and quality control applications.

The academic literature has highlighted the compound's potential relevance to understanding the molecular basis of neuropharmacological activity. Research studies examining related phenethylamine derivatives have provided insights into the structural requirements for biological activity, with particular emphasis on the role of methoxy substituents in modulating receptor interactions. These findings have contributed to a broader understanding of how chemical modifications can be used to optimize pharmaceutical properties and therapeutic efficacy.

Contemporary research efforts have expanded the investigation of dimethoxybenzyl compounds to include their potential applications in treating various neurological and psychiatric conditions. The structural framework represented by this compound serves as a template for designing compounds with improved selectivity and reduced side effect profiles. This research direction has led to the development of novel therapeutic candidates that exploit the unique pharmacological properties associated with this chemical class.

The compound's significance in academic research is further underscored by its inclusion in comprehensive chemical libraries and screening collections used for drug discovery. Research institutions and pharmaceutical companies have incorporated this compound and its analogs into high-throughput screening programs designed to identify novel biological activities and therapeutic targets. The systematic study of structure-activity relationships within this chemical series has provided valuable insights into the molecular determinants of biological activity and has informed the rational design of next-generation pharmaceutical agents.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZACVPWHEJQJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-34-0 | |

| Record name | Benzenemethanamine, 3,4-dimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Benzylamine Derivative Synthesis

- Starting Material: 3,4-dimethoxybenzaldehyde is a common precursor due to its availability and reactivity.

- Bromination and Nitrile Formation: According to patent CN101407474A, bromination of 3,4-dimethoxybenzaldehyde in acetic acid with bromine yields 2-bromo-4,5-dimethoxybenzaldehyde, which can be further converted into nitrile intermediates via catalytic reactions with acetonitrile, followed by reduction to benzylamine derivatives.

- Reduction: The nitrile intermediate is reduced by hydrogenation over palladium on carbon or by chemical reducing agents such as lithium aluminum hydride, yielding 2-bromo-4,5-dimethoxybenzylamine derivatives suitable for further functionalization.

Coupling with 1-Methoxy-2-propanamine

- The coupling step involves nucleophilic substitution or reductive amination between the benzylamine derivative and 1-methoxy-2-propanamine.

- Controlled temperature and solvent conditions are critical to optimize yield and minimize side reactions.

- Industrially, this step may be conducted in batch reactors or continuous flow systems to enhance efficiency and scalability.

Hydrobromide Salt Formation

- The free amine is treated with hydrobromic acid (HBr) to form the hydrobromide salt, which is typically isolated by crystallization.

- This salt formation improves compound stability, handling, and purity for pharmaceutical or research applications.

Industrial Production Considerations

- Batch vs. Continuous Flow: Industrial production often employs batch reactors for flexibility or continuous flow systems for consistent reaction conditions and higher throughput.

- Purification: Final purification steps include recrystallization or chromatographic techniques to achieve high purity.

- Reaction Control: Parameters such as temperature, pH, reagent concentration, and reaction time are tightly controlled to maximize yield and reduce impurities.

Reaction Conditions and Reagents

Research Findings and Optimization

- Yield Optimization: Use of catalytic hydrogenation with palladium on carbon provides high yields and selectivity in the reduction step.

- One-Pot Synthesis: Analogous procedures for related compounds suggest that one-pot reactions combining amine, aldehyde, and hydrogen under catalytic conditions (e.g., Raney nickel) can simplify synthesis and reduce costs.

- Purity and Stability: Formation of hydrobromide salts enhances compound stability, facilitating storage and handling in pharmaceutical contexts.

- Scalability: Continuous flow synthesis methods have been proposed to improve scalability and reproducibility for industrial manufacture.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Benzyl Intermediate Synthesis | Bromination of 3,4-dimethoxybenzaldehyde, nitrile formation, reduction | Br2/AcOH, acetonitrile, Pd/C or LiAlH4 | 3,4-Dimethoxybenzylamine derivative |

| 2. Coupling | Reaction with 1-methoxy-2-propanamine | Controlled temperature, solvent (e.g., MeOH) | Formation of N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine |

| 3. Hydrobromide Salt Formation | Treatment with hydrobromic acid | HBr, crystallization | Hydrobromide salt of target compound |

| 4. Purification | Recrystallization or chromatography | Solvent systems depending on impurities | High purity final product |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: 3,4-dimethoxytoluene.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is characterized by the following structural features:

- Benzyl Group : The 3,4-dimethoxy substitution enhances the compound's reactivity and potential for interaction with biological targets.

- Methoxy Groups : These groups may influence solubility and membrane penetration.

- Propanamine Backbone : The amine functionality is critical for biological activity, particularly in receptor binding and enzyme interactions.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be modified to create compounds with specific therapeutic effects. Research indicates its potential role in developing drugs targeting neurological disorders due to its ability to modulate enzyme activity and receptor interactions .

Biological Studies

The compound has been employed in studies focused on enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules enables it to interact with specific molecular targets, influencing cellular signaling pathways. Notably, it has shown promise in modulating the activity of neurotransmitter receptors .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. Studies suggest that it exhibits effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Activity

A screening of drug libraries identified this compound as a potential anticancer agent. It demonstrated significant cytotoxicity against various cancer cell lines, particularly in breast and lung cancer models. This suggests that further research could explore its efficacy as a therapeutic agent in oncology .

Case Study 2: Neurological Research

In a study examining compounds for their effects on neurological pathways, this compound was found to influence neurotransmitter release. Its ability to interact with specific receptors suggests potential applications in treating neurological disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide include hydrobromide salts with variations in substituents on the benzyl ring and amine side chain. Below is a comparative analysis based on substituent patterns and inferred physicochemical properties:

Key Observations:

- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) enhance solubility but may increase susceptibility to oxidative metabolism compared to fluorine or bromine substituents .

- Side Chain Modifications : Linear chains (e.g., 1-methoxy-2-propanamine) favor flexibility, while cyclic groups (e.g., cyclopentyl) may restrict conformation, affecting receptor interaction .

- Salt Form : All analogs share the hydrobromide counterion, suggesting similar crystalline stability and ion-pairing behavior.

Biological Activity

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₂BrNO₃

- CAS Number : 473795-43-6

- Molecular Weight : Approximately 304.23 g/mol

The compound features two methoxy groups attached to a benzyl moiety, which may enhance its lipophilicity and influence its interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells, potentially contributing to protective effects against cellular damage .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions that enhance the compound's binding affinity and specificity .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various methoxy-substituted compounds, including this compound. It was found to exhibit selective cytotoxicity against cancer cell lines, with an IC₅₀ value indicating significant inhibition of cell growth at low concentrations .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine | MCF-7 | 5.0 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Study 2: Antioxidative Capacity

Another investigation focused on the antioxidative capacity of the compound compared to standard antioxidants like BHT (Butylated Hydroxytoluene). Results indicated that this compound demonstrated superior antioxidative activity across multiple assays .

Synthesis and Applications

This compound is synthesized through various organic reactions involving methoxy-substituted benzylamines. Its unique structure allows it to serve as a building block in organic synthesis and as a precursor for developing pharmaceuticals targeting specific pathways.

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 3,4-dimethoxybenzyl chloride and 1-methoxy-2-propanamine in the presence of a base like potassium carbonate. The reaction typically occurs in polar aprotic solvents (e.g., N,N-dimethylformamide) under reflux conditions. Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr. Purification involves column chromatography (hexane/ethyl acetate gradients) to isolate stereoisomers, as described in similar syntheses of dimethoxybenzyl derivatives .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify methoxy groups (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.2 ppm), and propanamine backbone signals.

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous compounds like 5-bromo-N-(3,4-dimethoxybenzyl)acridine-3-carboxamide .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and bromide counterion.

Q. What preliminary pharmacological activities have been reported for this compound?

Methodological Answer: While direct data is limited, structurally related dimethoxybenzyl amines exhibit SKCa (small conductance calcium-activated potassium) channel modulation. Assays involve patch-clamp electrophysiology in neuronal or cardiovascular cell lines to measure ion current inhibition. For example, N-methyl-laudanosine derivatives show IC values in the low micromolar range, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Methodological Answer: Enantiomeric separation requires chiral chromatography (e.g., Chiralpak® IA/IB columns) with mobile phases like hexane/isopropanol (90:10). Alternatively, diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers. For example, analogous syntheses achieved >98% enantiomeric excess (ee) via recrystallization .

Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS.

- Plasma protein binding assays : Use equilibrium dialysis to assess free drug availability.

- In vivo PK/PD modeling : Administer the compound in rodent models and correlate plasma concentrations with pharmacodynamic endpoints (e.g., EEG for CNS activity) .

Q. How can researchers identify and quantify synthetic impurities in this compound?

Methodological Answer: Impurity profiling employs HPLC/UV-MS with C18 columns (gradient elution: 0.1% TFA in water/acetonitrile). For example:

- Process-related impurities : Unreacted 3,4-dimethoxybenzyl chloride (retention time ~8.2 min).

- Degradants : Oxidative byproducts (e.g., N-oxide derivatives) detected under forced degradation (40°C, 75% humidity for 14 days). Quantify impurities against validated calibration curves (<0.1% threshold) .

Q. What computational methods support structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer: SAR studies use:

- Molecular docking : Predict binding to targets like dopamine receptors (PDB: 6CM4) or ion channels.

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using descriptors like logP and polar surface area.

- MD simulations : Assess conformational stability in lipid bilayers for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.